molecular formula C13H10N2S B1210751 4-(1,3-Benzothiazol-2-yl)aniline CAS No. 6278-73-5

4-(1,3-Benzothiazol-2-yl)aniline

Cat. No. B1210751
CAS RN: 6278-73-5
M. Wt: 226.3 g/mol
InChI Key: WKRCOZSCENDENK-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)aniline, also known as 4-BT, is a heterocyclic aromatic compound that is widely used as a building block in the synthesis of organic molecules. It is a highly versatile compound and is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. 4-BT is also used for its unique properties in the field of biochemistry and physiology, where it has been found to have a number of potential therapeutic effects.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

  • Anticonvulsant Pharmacophores: Benzothiazole derivatives, including those synthesized from substituted anilines, exhibit significant anticonvulsant activities. For instance, compounds like 1‐(6‐substituted‐1,3‐benzothiazol‐2‐yl)‐3‐(substituted phenyl)hexahydro‐2,4,6‐pyrimidinetriones have shown promising results in Maximal Electroshock Seizure and subcutaneous pentylenetetrazole tests, indicating their potential in epilepsy treatment (Siddiqui & Ahsan, 2009).

Heterocyclic Compounds Synthesis

  • Benzothiazole Derivatives Synthesis: Benzothiazole compounds, such as 2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile, are utilized to synthesize various benzothiazole derivatives. These derivatives are created through reactions with different compounds, like aniline, illustrating the versatility of benzothiazole in synthesizing diverse chemical structures (Zaki et al., 2006).

Antibacterial and Antifungal Properties

  • Bioactivity of Benzothiazole Derivatives: Certain benzothiazole compounds demonstrate notable antibacterial and antifungal properties. The synthesis of these compounds, often starting from 4-substituted anilines, leads to various benzothiazole derivatives with potential therapeutic applications in treating infections (Chaitanya et al., 2010).

Synthesis of Schiff Bases Metal Complexes

  • Metal Complexes with Therapeutic Potential: Benzothiazole-derived Schiff bases are used to create metal complexes. These complexes, derived from compounds like 4-chloro-6-nitro-2-amino-1,3-benzothiazole, have shown potential as therapeutic agents due to their diverse bioactive properties (Mahmood et al., 2021).

Antiproliferative and Apoptosis-Inducing Agents

  • Cancer Treatment Applications: Some benzothiazole derivatives, like 2-(3-aminophenyl)-benzothiazoles, have been synthesized and tested for antiproliferative activity against various human cancer cell lines. These compounds have shown promising results in inducing apoptosis and arresting cancer cell growth, indicating their potential in cancer therapy (Zhang et al., 2018).

Azo Dye Synthesis

  • Colorant and Dye Industry: Benzothiazole compounds are used in the synthesis of azo dyes. These dyes, derived from aniline-based benzothiazole compounds, find applications in various industries due to their vibrant colors and chemical stability (Maliyappa et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns, eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRCOZSCENDENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283948
Record name 4-(1,3-Benzothiazol-2-yl)aniline
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Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6278-73-5
Record name 2-(4-Aminophenyl)benzothiazole
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Record name 4-(1,3-Benzothiazol-2-yl)aniline
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Record name 2-(4-Aminophenyl)benzothiazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In Scheme 4a, a 2-aminophenol, 2-aminothiophenol or 2-aminoaniline derivative 4a is heated with an appropriately substituted 4-aminobenzoic acid 4b in polyphosphoric acid at about 170° C. to 200° C. for 4–10 hr, preferably 190° C. for 6 hr, to yield the corresponding 4-benzoxazol-2-yl-phenylamine, 4-benzothiazol-2-yl-phenylamine, or 4-benzimidazol-2-yl-phenylamine derivatives 1e4.
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Synthesis routes and methods III

Procedure details

A mixture of 2-(4-nitrophenyl)benzothiazole (105 mg, 0.40 mmol) and tin (II) chloride dihydrate (205 mg, 0.91 mmol) in ethanol (20 mL) was refluxed under N2 for 4 hrs. After removing ethanol by vacuum evaporation. The residue was dissolved into ethyl acetate (20 ml), and washed with NaOH solution (1 N, 3×20 ml) and water (3×20 ml), dried and evaporated to dryness to givelo2 mg (97%) of the product
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Synthesis routes and methods IV

Procedure details

A stirrable paste prepared by mixing 2-aminothiophenol (9.39 g, 0.075 mol) and 4-aminobenzoic acid (10.29 g, 0.075 mol) with PPA (120 g) was heated to 230° C. for 4 hours, cooled and poured into a large volume of 10% sodium bicarbonate solution (about 1000 ml). The solid was collected by filtration, washed with water and dried. Recrystallisation from methanol gave pale yellow needed crystals (9.65 g, 57%), m.p. 155-157° C.
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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